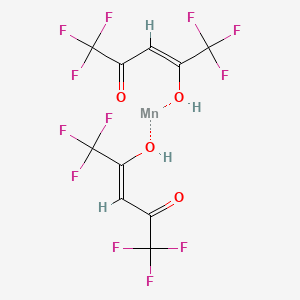

Manganese(II)hexafluoroacetylacetonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of manganese(II) hexafluoroacetylacetonate complexes involves various methods, including the reaction of Mn salts with hexafluoroacetylacetone in specific conditions. For instance, manganese(II) hexafluoroacetylacetonates have been synthesized and characterized, highlighting the formation of complexes with distinct molecular and polymeric structures. The high stability of some of these complexes allows for sublimation without decomposition, making them suitable precursors for MOCVD processes (Troyanov et al., 1999).

Molecular Structure Analysis

Manganese(II) hexafluoroacetylacetonate exhibits diverse molecular structures, from simple coordination complexes to more complex polymeric forms. X-ray crystallography has been instrumental in determining these structures, revealing the coordination environment around manganese ions and the overall geometry of the complexes. For example, the structures of bis(hexafluoroacetylacetonato)manganese(II) ligated with various ligands show the adaptability of this compound to form cyclic dimer complexes in cis coordination, demonstrating the versatility of its coordination chemistry (Ishimaru et al., 1994).

Chemical Reactions and Properties

Manganese(II) hexafluoroacetylacetonate participates in various chemical reactions, forming complexes with different ligands and exhibiting magnetic properties based on its coordination environment. The formation of one-dimensional ferrimagnetic chains with weak ferromagnetic interchain interaction in some complexes highlights its potential in magnetic materials. Such properties are influenced by the specific ligands coordinated to the manganese ion, which can lead to significant changes in the magnetic behavior of the resultant complexes (Inoue et al., 1995).

Aplicaciones Científicas De Investigación

Manganese(II) hexafluoroacetylacetonate complexes have been synthesized and characterized for their stability and potential use as precursors in MOCVD (Metal Organic Chemical Vapor Deposition) to produce fluoroperovskites (Troyanov, Gorbenko, & Bosak, 1999).

This compound is also involved in the formation of one-dimensional polymeric complexes that exhibit magnetic properties such as metamagnetism, and significant uniaxial magnetic anisotropy (Inoue & Iwamura, 1996).

The use of manganese(II) hexafluoroacetylacetonate in the creation of chiral molecular-based metamagnets has been explored. These materials exhibit unique magnetic behaviors at low temperatures (Kumagai & Inoue, 1999).

Research has been conducted on manganese(II) bis(hexafluoroacetylacetonate) complexes with other ligands like N-vinylimidazole, revealing insights into their crystal structures and spectroscopic properties (Smirnov et al., 2020).

The compound has been used in studying the structure and magnetic properties of ferrimagnetic chains formed with nitronyl nitroxides, providing insights into the magnetic susceptibility and behavior of these chains (Liu et al., 2001).

Manganese(II) hexafluoroacetylacetonate is also utilized in the study of exchange interactions in dinuclear manganese(II) complexes, exploring magnetic susceptibility and exchange parameters (Markosyan et al., 2012).

Phosphorescent manganese(II) complexes, including those with hexafluoroacetylacetonate ligands, show potential in various applications like organic electroluminescence and temperature sensors due to their efficient phosphorescence and diverse structural design (Tao, Liu, & Wong, 2020).

Gas chromatography of manganese(II) and manganese(III) trifluoroacetylacetonates, closely related compounds, has been investigated to understand their thermal properties and behavior in gas chromatography (Fujinaga et al., 1982).

Substoichiometric extraction studies with hexafluoroacetylacetone have been conducted for the quantitative determination of manganese traces in various samples, highlighting its application in analytical chemistry (Mitchell & Ganges, 1974).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Mn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMABZFSNYKYMMQ-PAMPIZDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F12MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese(II)hexafluoroacetylacetonate | |

CAS RN |

19648-86-3 | |

| Record name | Bis(hexafluoroacetylacetonato)manganese(II) Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

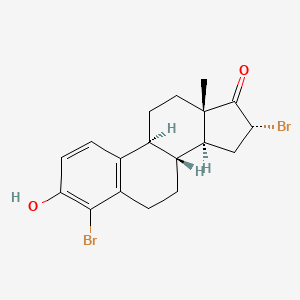

![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)